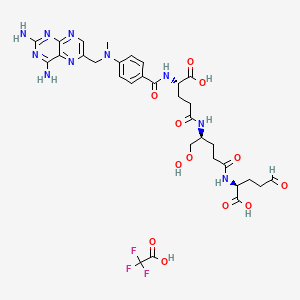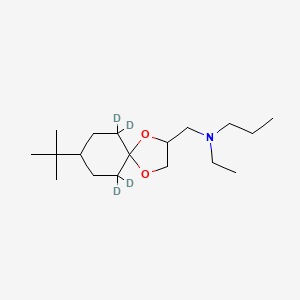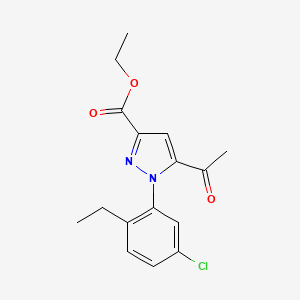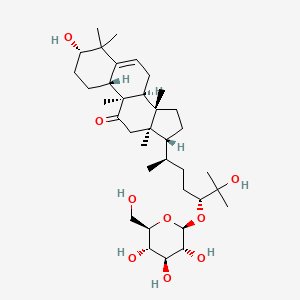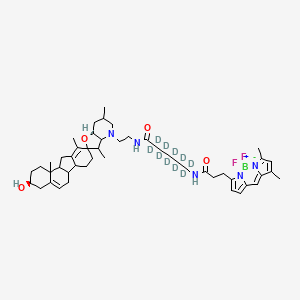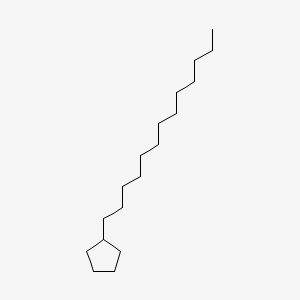
n-Tridecylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecylcyclopentane is an organic compound with the molecular formula C18H36 It is a cycloalkane, specifically a cyclopentane ring substituted with a tridecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tridecylcyclopentane typically involves the alkylation of cyclopentane with a tridecyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of tridecylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Tridecylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert tridecylcyclopentane to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tridecyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Tridecylcyclopentanol, tridecylcyclopentanone, tridecylcyclopentanoic acid.
Reduction: More saturated hydrocarbons such as tridecylcyclopentane derivatives.
Substitution: Halogenated tridecylcyclopentane compounds.
Aplicaciones Científicas De Investigación
Tridecylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tridecylcyclopentane depends on its specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the electron-donating effects of the tridecyl group.
Comparación Con Compuestos Similares
Similar Compounds
Decylcyclopentane: A cyclopentane ring with a decyl group.
Dodecylcyclopentane: A cyclopentane ring with a dodecyl group.
Pentadecylcyclopentane: A cyclopentane ring with a pentadecyl group.
Uniqueness
Tridecylcyclopentane is unique due to its specific chain length, which influences its physical and chemical properties. The tridecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.
Propiedades
Número CAS |
6006-34-4 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
tridecylcyclopentane |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-18/h18H,2-17H2,1H3 |
Clave InChI |
NYZHNJGPFXHHNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


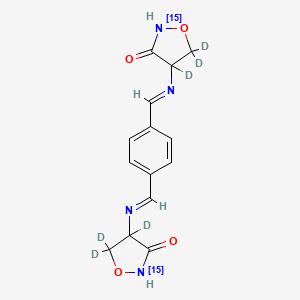
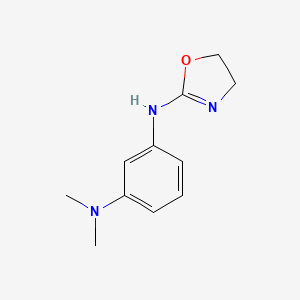
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
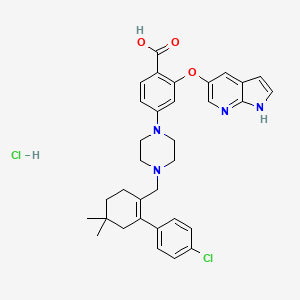
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
